molecular formula C9H20ClN B6186077 N,3,3-trimethylcyclohexan-1-amine hydrochloride CAS No. 2624137-60-4

N,3,3-trimethylcyclohexan-1-amine hydrochloride

Cat. No.: B6186077
CAS No.: 2624137-60-4
M. Wt: 177.7
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Description

N,3,3-trimethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is a derivative of cyclohexane, characterized by the presence of an amine group and three methyl groups attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethylcyclohexan-1-amine hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. The process can be summarized as follows:

    Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups.

    Reductive Amination: The resulting 3,3-dimethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride to form the amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

N,3,3-trimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3,3-trimethylcyclohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3,3-trimethylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

    1,3,3-trimethylcyclohexan-1-amine hydrochloride: Similar structure but different substitution pattern.

    Cyclohexylamine hydrochloride: Lacks the methyl groups present in N,3,3-trimethylcyclohexan-1-amine hydrochloride.

    N-methylcyclohexylamine hydrochloride: Contains a single methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

2624137-60-4

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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